Cas no 82373-94-2 (2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside)

   Stilbene glycoside is one of the main components of Polygonum multiflorum, Polygonaceae. It is a kind of polyhydroxy phenolic compounds. It has the function of anti-oxidation and scavenging free radicals. It is also an effective component of anti-aging and Hypolipidemia, and has great research value
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside structure
82373-94-2 structure
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2
C20H22O9
406.383286952972
MFCD00238694
60430
5321884

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Properties

Names and Identifiers

    • 2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucopyranoside
    • 2,3,5,4'-tetera-hydroxystilbene-2-O-β-D-glucoside
    • 2,3,4',5-Tetrahydroxystilbene 2-O-D-glucoside
    • 2,3,5,4' -tetrahydroxystibene -2-O-β-D –glucoside
    • 2,3,5,4-tetrahydroxyldiphenylethylene-2-o-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-B-D-GLUCOPYRANOSIDE
    • b-D-Glucopyranoside,2,4-dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl
    • CIS,2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
    • 2,3,4,5,6-PENTAFLUOROPHENYL4-BROMO-2-CHLOROBENZENESULFONATE
    • 2,3,5,4'-tetera-hydroxystilbenen-2-O-Beta-D-glucoside
    • 2,3,5,4'-tetrahydroxystibene-2-O-Beta-D glucoside
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucopyranoside
    • 2,4-Dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl β-D-Glucopyranoside
    • EH-201
    • THSG
    • Tetrahydroxystilbene glucoside
    • 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside
    • 2,3,5,4'-Tetrahydroxy;stilbene-2-Ο-β-D- glucoside
    • Tetrahydroxystilbene Glucoside
    • 2,3,5,4'-Tetra-hydroxystilbene-2-O-beta-D-glucopyranoside
    • Astragalus polyphenols
    • 2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
    • 54QRI6OKJ5
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucoside
    • (2S,3R,4S,5S,6R)-2-(2,4-dihydroxy-6-((E)-4-hydroxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymeth
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-
    • 2,4-Dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside (ACI)
    • β-D-Glucopyranoside, 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenyl, (E)- (ZCI)
    • (E)-2,3,5,4′-Tetrahydroxy stilbene-2-O-glucoside
    • 2,3,4′,5-Tetrahydroxystilbene 2-O-D-glucoside
    • trans-2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucopyranoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O--D-glucoside
    • MFCD00238694
    • CCG-268716
    • AfAE'Adaggeratrade markAfA centA centasA notA em leaderA inverted exclamation mark-D-glucoside
    • SCHEMBL2688101
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-glucosid
    • 2,3,5,4'-Tetrahydroxytoluylene-2-beta-D-glucopyranoside
    • 2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl beta-D-glucopyranoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-fA-D-Glucoside
    • Q-100633
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-b-D-glucoside
    • 2,3,5,4'-Tetrahydroxytoluylene-2-beta-D-glucoside
    • CHEBI:140850
    • tetrahydroxyldiphenylethylene-2-o-glucoside
    • s3906
    • (E)-2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside
    • 2,3,5,4'-Tetrahydroxyl diphenylethylene-2-O-glucoside
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-.BETA.-D-GLUCOSIDE
    • AC-33974
    • F16062
    • 2,3,5,4'-Tetrahydroxy stilbene-2---D-glucoside
    • 2,3,5,4'-tetrahydroxystilbene 2-O-beta-D-glucoside
    • trans-2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside
    • DTXSID801242061
    • AKOS030530177
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • 2,3,5,4-tetrahydroxyl-diphenylethylene-2-o-glucoside
    • UNII-54QRI6OKJ5
    • 55327-45-2
    • NCGC00482790-01
    • A864422
    • BDBM50020713
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-BETA-D-GLUCOSIDE (USP-RS)
    • T3513
    • W-203871
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-BETA-D-GLUCOSIDE [USP-RS]
    • SCHEMBL17507729
    • 2,4-DIHYDROXY-6-((1E)-2-(4-HYDROXYPHENYL)ETHENYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-AfAE'A centa' notA inverted exclamation markAfasA'A
    • 2,3,5,4-Tetrahydroxy stilbene-2-Omicron-beta-D-glucoside
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-((1E)-2-(4-hydroxyphenyl)ethenyl)phenyl
    • 2,3,5,4'-Tetrahydroxyl-diphenylethylene-2-O-beta-D-glucoside
    • tetrahydroxyl diphenylethylene-2-o-gluco
    • CHEMBL460860
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-ss-D-glucoside
    • AKOS040758637
    • 82373-94-2
    • B-D-GLUCOPYRANOSIDE,2,4-DIHYDROXY-6-[2-(4-HYDROXYPHENYL)ETHENYL]PHENYL
    • 2,4-Dihydroxy-6-((1E)-2-(4-hydroxyphenyl)ethenyl)phenyl beta-D-glucopyranoside
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl
    • Tetrahydroxystilbene-2-O-??-D-glucoside
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • 2,3,4',5-Tetrahydroxystilbene 2-O-Glucoside
    • .BETA.-D-GLUCOPYRANOSIDE, 2,4-DIHYDROXY-6-((1E)-2-(4-HYDROXYPHENYL)ETHENYL)PHENYL
    • .BETA.-D-GLUCOPYRANOSIDE, 2,4-DIHYDROXY-6-(2-(4-HYDROXYPHENYL)ETHENYL)PHENYL, (E)-
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl, (E)-
    • (E)-2,3,5,4'-Tetrahydroxy stilbene-2-O-glucoside
    • 2,3,5,4'-tetrahydroxystilbene-2-O-?-D-glucoside
    • AS-76404
    • [ "" ]
    • 2,3,4',5-Tetrahydroxystilbene 2-O-beta-D-glucopyranoside
    • tetrahydroxyl diphenylethylene-2-o-glucoside
    • TS-09048
    • GLXC-02856
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-
    • A-D-glucoside
    • CS-0008935
    • TSG
    • HY-N0403
    • DA-69632
    • 2,3,4',5-Tetrahydroxystilbene 2-O-
    • 2,3,5,4a(2)-Tetrahydroxystilbene 2-O-I(2)-D-glucoside
    • Tetrahydroxystilbene-2-O-beta-D-glucoside
    • +Expand
    • MFCD00238694
    • JAYVHSBYKLLDJC-DSNJPTTOSA-N
    • 1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1
    • O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C1=C(O)C=C(O)C=C1/C=C/C1C=CC(O)=CC=1

Computed Properties

  • 406.126382g/mol
  • 0
  • 1
  • 7
  • 9
  • 5
  • 406.126382g/mol
  • 406.126382g/mol
  • 160Ų
  • 29
  • 536
  • 0
  • 5
  • 0
  • 1
  • 0
  • 1
  • 406.4

Experimental Properties

  • 0.15250
  • 160.07000
  • H2O: soluble5mg/mL, clear (warmed)
  • Powder
  • 715°C at 760 mmHg
  • 1.76
  • 386.2°C
  • 1.593g/cm3

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0053Y1-5mg
2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside
82373-94-2 99%
5mg
$71.00 2024-04-21
A2B Chem LLC
AC37593-5mg
2,3,4',5-Tetrahydroxystilbene 2-O-Glucoside
82373-94-2 98% by HPLC
5mg
$80.00 2024-04-19
abcr
AB294879-250 mg
2,3,5,4'-Tetrahydroxystilbene-2-O-b-D-glucopyranoside; .
82373-94-2
250 mg
€141.50 2023-07-20
Ambeed
A144286-100mg
(2S,3R,4S,5S,6R)-2-(2,4-dihydroxy-6-((E)-4-hydroxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
82373-94-2 98%
100mg
$32.0 2024-07-24
ChemFaces
CFN99995-20mg
2,3,5,4'-Tetrahydroxyl diphenylethylene-2-O-glucoside
82373-94-2 >=98%
20mg
$40
Chengdu Biopurify Phytochemicals Ltd
BP0039-1000mg
2,3,5,4'-Tetrahydroxyl-diphenylethylene-2-O-beta-D-glucoside
82373-94-2 98%
1000mg
$160 2023-09-20
DC Chemicals
DCS-029-20 mg
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2 >98%, Standard References Grade
20mg
$280.0 2022-03-01
eNovation Chemicals LLC
D659438-20mg
2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
82373-94-2 98%
20mg
$285 2022-10-15
MedChemExpress
HY-N0652-10mM*1mLinDMSO
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
82373-94-2 99.20%
10mM*1mLinDMSO
¥550 2023-07-26
Nature Science Technologies
NST-10-1-2,5 g
82373-94-2 98% (HPLC)
2,5 g
€ 110 2023-07-10

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
2.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
3.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Toluene ;  12 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
4.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 rt; 15 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
4.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
2.1 Solvents: Toluene ;  12 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
5.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
2.2 rt; 15 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
5.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
3.1 Solvents: Toluene ;  12 h, reflux
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
6.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
3.2 rt; 15 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
6.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 rt; 12 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
4.1 Solvents: Toluene ;  12 h, reflux
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
7.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
1.2 Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
4.2 rt; 15 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
7.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
1.2 Solvents: Water
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
2.2 Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
5.2 rt; 15 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
6.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
6.3 Solvents: Water ;  rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
8.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
8.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, rt
1.2 Solvents: Water ;  rt
2.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
2.2 Solvents: Water
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
3.2 Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
5.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
6.2 rt; 15 h, rt
6.3 Solvents: Water ;  rt
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
7.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
7.3 Solvents: Water ;  rt
8.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
9.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
9.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
2.1 Reagents: Hydrogen peroxide Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, rt
2.2 Solvents: Water ;  rt
3.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
3.2 Solvents: Water
4.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
4.2 Solvents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
6.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
7.2 rt; 15 h, rt
7.3 Solvents: Water ;  rt
8.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
8.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
8.3 Solvents: Water ;  rt
9.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
10.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
10.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Water Solvents: Methanol ;  0.5 h
Reference
Water-Assisted/Water-Accelerated Photoreaction of trans-2,3,4',5-Tetrahydroxystilbene-2-O-β-D-glucoside from the Roots of Polygonum multiflorum
Bao, Ni-Man ; et al, Journal of Agricultural and Food Chemistry, 2020, 68(18), 5086-5092

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